

Introduction: The Significance of the Phenothiazine Scaffold

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Compound of Interest

Compound Name: 10-Acetylphenothiazine

Cat. No.: B156027

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The tricyclic phenothiazine core is a privileged structure in drug discovery and a versatile building block in materials science.[1] The nitrogen atom at the 10-position is a key site for chemical modification, allowing for the modulation of the molecule's electronic properties and biological activity. N-acylation, specifically acetylation to form **10-acetylphenothiazine**, is a fundamental transformation. This derivative not only serves as a stable intermediate for further, more complex substitutions[2][3] but also finds direct application, for instance, as a redox shuttle additive to enhance the safety and longevity of lithium-ion batteries.[4][5]

This guide offers a detailed exploration of the synthesis of **10-acetylphenothiazine** from its parent compound, phenothiazine, and the subsequent analytical characterization required to confirm its identity and purity.

Synthesis of 10-Acetylphenothiazine: Methodologies and Rationale

The synthesis of **10-acetylphenothiazine** is achieved through the N-acetylation of phenothiazine. This involves the reaction of the secondary amine in the phenothiazine ring with an acetylating agent. We will explore two reliable methods: a traditional solution-phase reaction and a modern, solvent-free approach.

Methodology I: Classical Acetylation with Acetyl Chloride

This widely-used method involves the reaction of phenothiazine with acetyl chloride in a suitable organic solvent. Glacial acetic acid is an effective medium for this reaction.[6]

Reaction Principle: The lone pair of electrons on the nitrogen atom of phenothiazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The subsequent loss of a proton and a chloride ion yields the N-acetylated product.

Experimental Protocol:

- **Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenothiazine (1 equivalent).
- **Dissolution:** Add glacial acetic acid to the flask to dissolve the phenothiazine.
- **Reagent Addition:** Slowly add acetyl chloride (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic and will liberate HCl gas, which should be vented to a fume hood or neutralized with a trap.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water with stirring.
- **Isolation:** The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and HCl.
- **Purification:** The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield **10-acetylphenothiazine** as a crystalline solid.

Causality and Field Insights:

- **Choice of Reagent:** Acetyl chloride is a highly reactive acetylating agent, ensuring a rapid and efficient reaction. Acetic anhydride can also be used, often with a catalyst, but may require longer reaction times or higher temperatures.

- Solvent: Glacial acetic acid is an excellent solvent for both the starting material and the reaction, facilitating a homogenous reaction environment.[6] Other non-protic solvents like toluene or dioxane can also be employed.[2][6]
- Purification: Recrystallization is a critical step to remove unreacted starting material and any side products, ensuring high purity of the final compound.

Methodology II: Solid-Phase, Solvent-Free Synthesis

This approach represents a green and efficient alternative to traditional methods, minimizing solvent waste and often reducing reaction times. A patented method utilizes grinding of the solid reactants with a catalyst.[7]

Reaction Principle: This method employs phosphorus pentachloride (PCl_5) to activate acetic acid, forming a highly reactive acetylating intermediate in situ. The reaction proceeds in the solid phase through mechanical grinding.

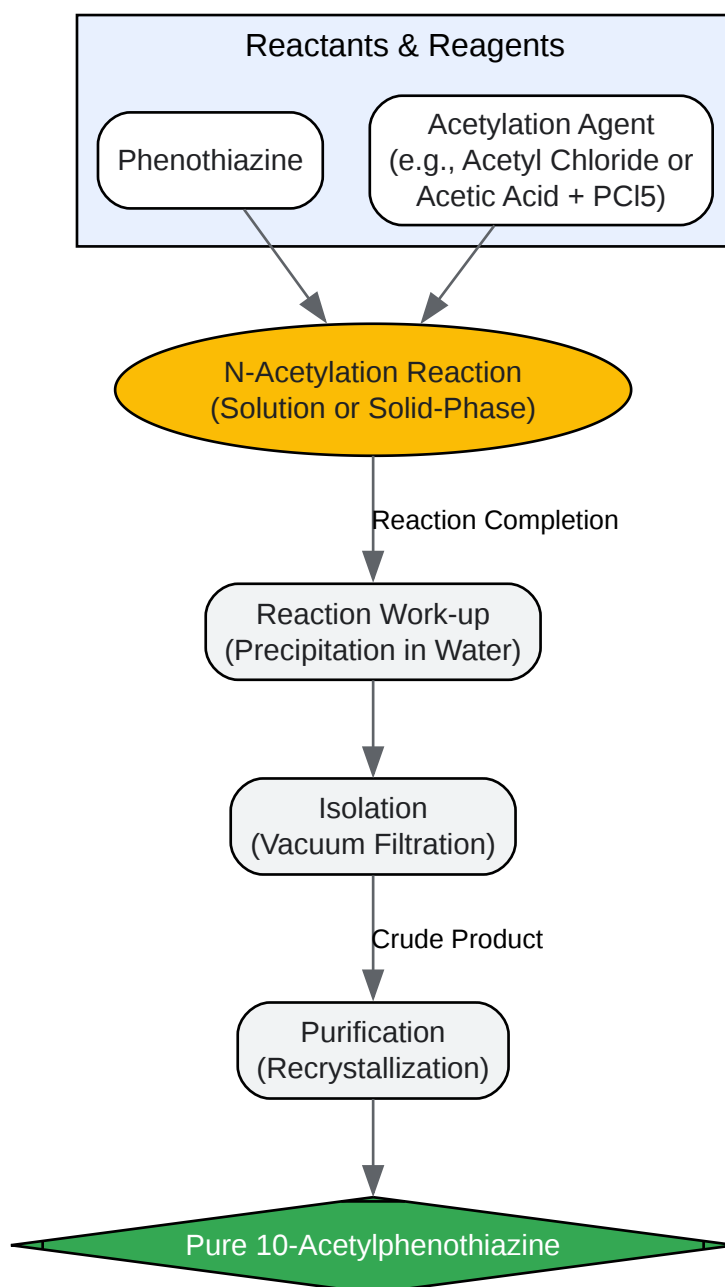
Experimental Protocol:

- Reagent Preparation: In a dry mortar, add acetic acid (1.1 equivalents) and phosphorus pentachloride (1.1 equivalents).
- Activation: Grind the two reagents together thoroughly for 30-60 minutes.
- Addition of Phenothiazine: Add phenothiazine (1 equivalent) to the mortar.
- Reaction: Continue grinding the mixture at room temperature. The reaction progress can be monitored using TLC with an eluent system of ethyl acetate/petroleum ether (1:3 v/v).[7] Grinding is continued until the phenothiazine starting material is completely consumed.
- Work-up: Let the resulting product stand for 30-60 minutes.
- Isolation: Add water to the mortar to wash the product. Collect the solid by suction filtration.
- Purification: Dry the filter cake and recrystallize the crude product from water to obtain pure N-acetylphenothiazine.[7]

Causality and Field Insights:

- **Green Chemistry:** This solvent-free method significantly reduces environmental impact. The reaction is conducted at room temperature, saving energy.[\[7\]](#)
- **Efficiency:** The direct grinding of reactants enhances the surface area contact, leading to a rapid reaction with a reported yield of over 95%.[\[7\]](#)
- **Simplicity:** The procedure requires minimal equipment (a mortar and pestle) and simplifies the work-up process.[\[7\]](#)

Synthesis Workflow Visualization



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Caption: Workflow for the synthesis of **10-acetylphenothiazine**.

Characterization of 10-Acetylphenothiazine

A rigorous characterization protocol is essential to validate the structure and assess the purity of the synthesized compound. This involves a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

The fundamental properties of **10-acetylphenothiazine** are summarized below. These values serve as the primary reference points for verification.

Property	Value	Source(s)
IUPAC Name	1-phenothiazin-10-ylethanone	[8]
CAS Number	1628-29-1	[4][8]
Molecular Formula	C ₁₄ H ₁₁ NOS	[4][8]
Molecular Weight	241.31 g/mol	[8]
Appearance	White to light yellow/beige powder or crystal	[4]
Melting Point	202-206 °C	
Solubility	Soluble in chloroform	[4]

Spectroscopic and Chromatographic Analysis

Spectroscopic techniques provide unambiguous structural confirmation by probing the molecular vibrations and the chemical environment of atoms within the molecule.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The acetylation of phenothiazine results in two critical changes in the IR spectrum:

- **Disappearance of N-H Stretch:** The characteristic N-H stretching vibration of the starting phenothiazine (typically a sharp peak around 3340-3400 cm⁻¹) will be absent in the product spectrum.[7][9]
- **Appearance of C=O Stretch:** A new, strong, and sharp absorption peak will appear in the region of 1670-1690 cm⁻¹, which is characteristic of the amide carbonyl (C=O) group.[7][10] A peak at 1674.34 cm⁻¹ has been explicitly reported.[7]

Other expected peaks include aromatic C-H and C=C stretching vibrations and a characteristic absorption for the methyl group around 1375 cm^{-1} .^[7]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum is used to confirm the presence of both the phenothiazine core and the newly introduced acetyl group.
 - Aromatic Protons (H-Ar): A complex multiplet pattern is expected between δ 7.0-8.0 ppm, corresponding to the 8 protons on the two benzene rings of the phenothiazine structure.
 - Acetyl Protons ($-\text{CH}_3$): A distinct singlet will appear in the upfield region, typically around δ 2.2-2.5 ppm, integrating to 3 protons. This singlet is a key diagnostic signal for successful acetylation.
- ^{13}C NMR: The carbon NMR spectrum provides further structural confirmation.
 - Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the downfield region, typically $\delta > 165$ ppm, confirms the presence of the amide carbonyl carbon.
 - Aromatic Carbons (C-Ar): Multiple signals will be observed in the δ 115-145 ppm range.
 - Methyl Carbon ($-\text{CH}_3$): An upfield signal around δ 20-30 ppm corresponds to the acetyl methyl carbon.

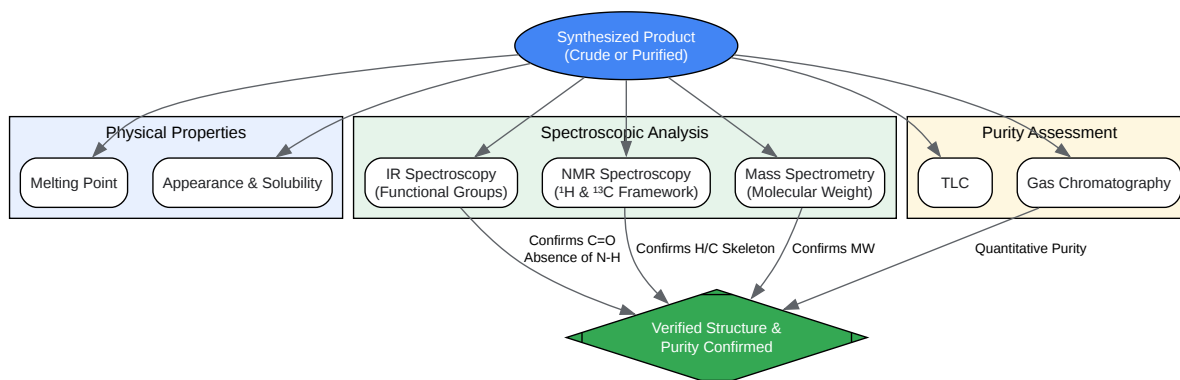
3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For **10-acetylphenothiazine** ($\text{C}_{14}\text{H}_{11}\text{NOS}$), the expected molecular ion peak $[\text{M}]^+$ should be observed at $m/z \approx 241.06$. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The NIST Mass Spectrometry Data Center reports major peaks at m/z 199 and 198, corresponding to the loss of the acetyl group and the phenothiazine core.^[8]

3.2.4. Purity Analysis (GC/TLC)

- Gas Chromatography (GC): For volatile and thermally stable compounds like **10-acetylphenothiazine**, GC is an excellent method for determining purity, often reported as >98.0%.
- Thin-Layer Chromatography (TLC): As mentioned in the synthesis section, TLC is invaluable for monitoring the reaction's progress by comparing the spots of the reaction mixture with the starting material. A pure product should result in a single spot on the TLC plate.^{[7][11]}

Characterization Workflow Visualization



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Caption: Systematic workflow for the characterization of **10-acetylphenothiazine**.

Conclusion

This guide has detailed two effective and reproducible methods for the synthesis of **10-acetylphenothiazine**, balancing classical chemistry with modern, environmentally conscious approaches. The successful synthesis of this important compound relies equally on a meticulous characterization strategy. By employing a suite of analytical techniques—including IR, NMR, and mass spectrometry—researchers can unambiguously confirm the molecular

structure and ensure the high purity required for subsequent applications, whether in advanced drug development or the formulation of next-generation energy storage materials. The protocols and insights provided herein constitute a self-validating system for the reliable preparation and verification of **10-acetylphenothiazine**.

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